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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799 Get Quote

Executive Summary
This technical guide details the structural authentication of 1-(3-chlorophenyl)imidazole (CAS:

51581-52-3), a critical N-arylimidazole scaffold used in medicinal chemistry as a

pharmacophore for cytochrome P450 inhibition (e.g., CYP11B1/B2 inhibitors) and antifungal

agents.

The distinction of this molecule lies in its regiochemistry (N1-arylation vs. C-arylation) and the

meta-substitution of the phenyl ring. This guide provides a rigorous elucidation workflow,

moving from synthetic origin (Chan-Lam coupling) to definitive spectroscopic assignment

(NMR/MS) and 3D conformational analysis.

Synthetic Context & Sample Purity
To elucidate a structure, one must understand its origin. The synthesis of 1-(3-
chlorophenyl)imidazole is most efficiently achieved via Chan-Lam oxidative cross-coupling,

which avoids the harsh conditions of traditional Ullmann condensation.

Reaction Logic: Copper(II)-catalyzed coupling of imidazole with (3-chlorophenyl)boronic acid

in the presence of a base and molecular oxygen.

Regioselectivity: The reaction favors N-arylation over C-arylation due to the nucleophilicity of

the imidazole N1-H. However, trace C-arylated impurities (e.g., 4-(3-chlorophenyl)imidazole)
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are possible and must be ruled out during elucidation.

Table 1: Physicochemical Profile[1]
Property Value / Description

Molecular Formula C₉H₇ClN₂

Molecular Weight 178.62 g/mol

Monoisotopic Mass 178.0298 (³⁵Cl)

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, MeOH, CHCl₃; sparingly

soluble in water

Key Impurities
Bis-arylated imidazole, unreacted boronic acid,

Cu salts

Spectroscopic Characterization Strategy
The elucidation workflow follows a subtractive logic path: Confirm Mass

Confirm Regiochemistry

Confirm Substitution Pattern.

Mass Spectrometry (MS)
The presence of chlorine provides a definitive isotopic signature.

Ionization: ESI+ (Electrospray Ionization).

Diagnostic Signals:

[M+H]⁺: Observed at m/z 179.0.

Isotope Pattern: A distinct 3:1 ratio between m/z 179 (³⁵Cl) and m/z 181 (³⁷Cl). This

confirms the presence of a single chlorine atom.
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Fragmentation: Loss of HCN (27 Da) from the imidazole ring is characteristic of N-

arylimidazoles, yielding a fragment at m/z ~152.

Nuclear Magnetic Resonance (NMR) Analysis
This is the primary tool for distinguishing the N1-isomer from C-linked isomers.

The "Diagnostic Trap": Inexperienced analysts often confuse the imidazole protons.

H2 (N=CH-N): Most deshielded due to being flanked by two nitrogens. Appears as a broad

singlet or triplet (small J).

H4/H5: Appear as doublets (J ≈ 1.0–1.5 Hz) or broad singlets.

Assignment Logic (DMSO-d₆):

Imidazole H2 (~8.35 ppm): The most downfield singlet.

Imidazole H4 vs. H5: H5 is closer to the phenyl ring shielding cone but also affected by the

N-aryl induction. Typically, H4 (~7.8 ppm) and H5 (~7.1 ppm) are distinct. Crucially, H5

shows NOE correlation to the phenyl ring protons (H2'/H6').

The "Meta" Phenyl Pattern: The 3-chlorophenyl group breaks symmetry, creating four distinct

aromatic signals:

H2' (t, J~2Hz): Isolated singlet-like triplet between Cl and N.

H6' (ddd): Adjacent to N, coupled to H5'.

H4' (ddd): Adjacent to Cl, coupled to H5'.

H5' (t): Pseudo-triplet, typically the most shielded phenyl proton.

3D Conformational Geometry
Unlike planar systems, the N-phenylimidazole bond is twisted to minimize steric clash between

the imidazole H5 and the phenyl H2'/H6'.

Twist Angle: Approximately 50°–60°.
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Impact: This twist breaks conjugation, preventing the imidazole from being fully coplanar with

the benzene ring, which explains the lack of significant ring current shielding effects often

seen in planar biaryls.

Visualization: Elucidation Workflow & NOESY
The following diagram illustrates the logical flow of structure confirmation and the critical

NOESY (Nuclear Overhauser Effect Spectroscopy) correlations required to prove N-arylation.
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Figure 1: Structural elucidation logic flow. The critical step is the NOESY correlation (Red

Diamond) which rules out C-arylation isomers.
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Experimental Protocols
Protocol A: Synthesis via Chan-Lam Coupling
Rationale: This method is selected for its mild conditions (room temperature) and high

tolerance for functional groups compared to Pd-catalyzed methods.

Reagents:

Imidazole (1.0 equiv, 68 mg)

(3-Chlorophenyl)boronic acid (1.5 equiv, 234 mg)

Cu(OAc)₂ (1.0 equiv, 181 mg) - Catalyst/Oxidant

Pyridine (2.0 equiv, 160 µL) - Base/Ligand

Dichloromethane (DCM) (5 mL) - Solvent

Molecular Sieves (4Å) - Water Scavenger

Procedure:

Step 1: Charge a dry round-bottom flask with Imidazole, Boronic Acid, Cu(OAc)₂, and

activated molecular sieves.

Step 2: Add DCM and Pyridine.

Step 3: Attach a drying tube (or open to air with a loose cap). The reaction requires

atmospheric oxygen to re-oxidize the Cu species.

Step 4: Stir vigorously at room temperature (25°C) for 24 hours. The mixture will turn from

blue/green to a dark slurry.

Step 5: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.[1]

Step 6: Concentrate the filtrate in vacuo.

Purification:
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Perform flash column chromatography (Silica gel).

Eluent: Gradient of Hexanes:EtOAc (starting 80:20

50:50).

Target: The product typically elutes after the unreacted boronic acid.

Protocol B: NMR Preparation
Solvent: DMSO-d₆ is preferred over CDCl₃ for imidazoles to prevent peak broadening of the

H2 proton due to exchange or hydrogen bonding.

Concentration: 10 mg in 0.6 mL solvent.

Parameter Set: Standard 1H (16 scans), COSY, NOESY (mixing time 500ms).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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